molecular formula C8H12ClNS B1518889 2-Butyl-4-(chloromethyl)-1,3-thiazole CAS No. 113264-15-6

2-Butyl-4-(chloromethyl)-1,3-thiazole

Cat. No.: B1518889
CAS No.: 113264-15-6
M. Wt: 189.71 g/mol
InChI Key: CSDYVSFANGSMQG-UHFFFAOYSA-N
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Description

2-Butyl-4-(chloromethyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring, a sulfur and nitrogen-containing five-membered ring, substituted with a butyl group and a chloromethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Butyl-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand thiazole interactions with biological macromolecules.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

Future Directions

Future research could focus on the development of more efficient and environmentally friendly methods for the synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole and its derivatives. Additionally, further exploration of its potential uses in pharmaceuticals could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 2-butylthiazole with chloromethylating agents under controlled conditions. One common method is the chloromethylation of 2-butylthiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as sulfoxides and sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives.

  • Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

  • Oxidation: this compound sulfoxide and sulfone.

  • Reduction: this compound thiol.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Methyl-4-(chloromethyl)-1,3-thiazole

  • 2-Ethyl-4-(chloromethyl)-1,3-thiazole

  • 2-Propyl-4-(chloromethyl)-1,3-thiazole

Uniqueness: 2-Butyl-4-(chloromethyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs. The presence of the butyl group, in particular, can affect its physical properties and its interaction with biological targets.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-butyl-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYVSFANGSMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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